molecular formula C15H18FNO3 B6634464 1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid

1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid

Cat. No.: B6634464
M. Wt: 279.31 g/mol
InChI Key: AMHVXUFGFQASLL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a fluoro-methylbenzoyl group and a carboxylic acid group

Properties

IUPAC Name

1-(4-fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-9-4-3-7-17(13(9)15(19)20)14(18)12-6-5-11(16)8-10(12)2/h5-6,8-9,13H,3-4,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHVXUFGFQASLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the preparation of the 4-fluoro-2-methylbenzoyl chloride, which is then reacted with 3-methylpiperidine under controlled conditions to form the desired product The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoyl ring.

Scientific Research Applications

1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoro-methylbenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can enhance binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid
  • 1-(4-Bromo-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid
  • 1-(4-Methylbenzoyl)-3-methylpiperidine-2-carboxylic acid

Uniqueness

1-(4-Fluoro-2-methylbenzoyl)-3-methylpiperidine-2-carboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.

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